molecular formula C7H7Cl2N3S B1363786 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide CAS No. 38901-32-5

4-(3,4-Dichlorophenyl)-3-thiosemicarbazide

Cat. No. B1363786
CAS RN: 38901-32-5
M. Wt: 236.12 g/mol
InChI Key: QGZUHVBYSLKJHG-UHFFFAOYSA-N
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Description

The compound “4-(3,4-Dichlorophenyl)-3-thiosemicarbazide” is a derivative of 3,4-Dichlorophenyl isocyanate . This parent compound is a solid, ranging in color from white to yellow, and is used as a chemical intermediate and in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “4-(3,4-Dichlorophenyl)-3-thiosemicarbazide” were not found, 3,4-Dichlorophenyl isocyanate can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .

Scientific Research Applications

Antibacterial and Antifungal Properties

4-(3,4-Dichlorophenyl)-3-thiosemicarbazide and its derivatives have shown significant potential in antibacterial and antifungal applications. For instance, chlorine substitution in 4-phenylthiosemicarbazide, similar to 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide, has been linked to increased antibacterial activity due to enhanced electron delocalization in the thiosemicarbazide moiety (Nandi et al., 1985). Additionally, some novel thiosemicarbazide derivatives have shown antimicrobial activity against a range of bacterial strains, including E. coli and S. aureus (Sheikhy et al., 2012).

Anticancer Activity

Thiosemicarbazide derivatives, including those similar to 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide, have exhibited potential anticancer properties. A study demonstrated that these compounds can have toxic effects on gastric cancer cells while being non-toxic to normal fibroblasts, indicating their specificity and potential in cancer therapy (Pitucha et al., 2020). Another study found that novel thiosemicarbazides induced apoptosis in human MCF-7 breast cancer cells, suggesting their potential in breast cancer treatment (Malki et al., 2015).

Enzyme Inhibition

Certain derivatives of 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide have demonstrated significant enzyme inhibition. For instance, a study showed that these derivatives can act as potent urease inhibitors, which could have implications in the treatment of diseases related to urease activity (Ali et al., 2018).

properties

IUPAC Name

1-amino-3-(3,4-dichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZUHVBYSLKJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365239
Record name 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-3-thiosemicarbazide

CAS RN

38901-32-5
Record name 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Serra, L Moineaux, C Vancraeynest… - European Journal of …, 2014 - Elsevier
With the aim to explore the interest of the thiosemicarbazide scaffold for the inhibition of the indoleamine 2,3-dioxygenase (IDO), a promising therapeutic target for anticancer …
Number of citations: 44 www.sciencedirect.com
Y Lin, SR Petty, FM Lovell… - Journal of …, 1980 - Wiley Online Library
The synthesis of 4‐substituted‐4H‐1,2,4‐triazole‐3‐thiols and 3‐methylthio‐4‐substituted‐4H‐1,2,4‐triazoles by the condensation of 4‐substituted‐3‐thiosemicarbazides with …
Number of citations: 9 onlinelibrary.wiley.com

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